molecular formula C11H20N4O B11740442 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11740442
M. Wt: 224.30 g/mol
InChI Key: VOLNWUMEVZPJDF-UHFFFAOYSA-N
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Description

3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by subsequent functionalization steps to introduce the desired substituents.

For example, the synthesis may start with the reaction of a hydrazine derivative with a β-diketone to form a pyrazole intermediate. This intermediate can then be further reacted with appropriate reagents to introduce the amino, butan-2-yl, and propyl groups, ultimately yielding the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antipyretic properties.

    Biology: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. In biological research, it may interact with signaling pathways to study its effects on cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(butan-2-yl)propanamide: This compound shares the amino and butan-2-yl groups but lacks the pyrazole ring and propyl group.

    3-amino-N-(butan-2-yl)benzene-1-sulfonamide: This compound contains a benzene ring instead of a pyrazole ring and has a sulfonamide group.

Uniqueness

3-amino-N-(butan-2-yl)-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structural uniqueness contributes to its distinct chemical properties and potential applications. The pyrazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound valuable for research and industrial purposes.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-6-15-7-9(10(12)14-15)11(16)13-8(3)5-2/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16)

InChI Key

VOLNWUMEVZPJDF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NC(C)CC

Origin of Product

United States

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